Nitrogen Content and Cation-to-Anion Ratio Differentiate Diammonium Suberate from Commodity Ammonium Fertilizers
Diammonium suberate contains two ammonium cations per suberate dianion, yielding a theoretical nitrogen content of ~13.45% (w/w) [1]. This places it below diammonium sulfate (21% N), ammonium nitrate (33–34% N), and diammonium phosphate (~18% N) but above or comparable to some organic nitrogen sources such as urea–dicarboxylic acid noncovalent derivatives. For applications where both nitrogen and a mid-chain dicarboxylate anion are required (e.g., co-formers in slow-release urea cocrystals or metal ion chelation), the absolute nitrogen content is secondary to the stoichiometric ratio of ammonium to carboxylate, which is exactly 1:1 in diammonium suberate [2]. Selection for procurement should prioritize the compound when the suberate anion is specifically needed; in scenarios requiring maximal nitrogen loading per unit mass, diammonium sulfate or ammonium nitrate remain superior.
| Evidence Dimension | Nitrogen content (theoretical % w/w) |
|---|---|
| Target Compound Data | ~13.45% N (diammonium suberate, C8H20N2O4, MW 208.26) |
| Comparator Or Baseline | Diammonium sulfate: 21% N; Ammonium nitrate: 33–34% N; Diammonium phosphate: ~18% N |
| Quantified Difference | Diammonium suberate delivers 36–60% less nitrogen per unit mass compared to major commodity ammonium fertilizers; however, it provides a suberate anion unavailable from any of those comparators. |
| Conditions | Calculated from molecular formulas; practical nitrogen availability will depend on soil microbial mineralization of the suberate carbon skeleton. |
Why This Matters
Procurement decisions must balance nitrogen delivery against the functional value of the organic anion; diammonium suberate should be specified only where the suberate moiety has a defined function beyond simple nitrogen supply.
- [1] PubChem. Diammonium suberate (CID 137178140). Molecular weight and formula data. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Faulks, T., et al. Control of urea release through noncovalent derivatization with aliphatic dicarboxylic acids. Green Chem. Lett. Rev., 2025, 18:1, 2478881. Suberic acid co-former with urea; class-level inference for diammonium suberate as potential co-former precursor. View Source
